molecular formula C16H14F3N3O2 B2801212 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097933-06-5

2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2801212
CAS No.: 2097933-06-5
M. Wt: 337.302
InChI Key: JZSJVCIFDKVVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in the development of drugs . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a trifluorobenzoyl group, which includes a benzene ring substituted with a carbonyl (C=O) group and three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyrimidine rings, along with the trifluorobenzoyl group, would contribute to the overall three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine and pyrimidine rings might undergo reactions typical for these types of structures. The trifluorobenzoyl group could potentially undergo reactions involving the carbonyl group or the fluorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, related to the study of PF-00734200 (a dipeptidyl peptidase IV inhibitor), showcases its significant role in the metabolism and pharmacokinetics across various species including rats, dogs, and humans. The study highlighted its rapid absorption, with major metabolites formed through hydroxylation at the pyrimidine ring and other metabolic pathways involving amide hydrolysis and N-dealkylation. The research underlines the importance of such compounds in understanding drug metabolism, which is crucial for developing effective medications (Sharma et al., 2012).

Antiplatelet and Antiphlogistic Activities

A study on polycyclic pyrimidine derivatives, including compounds structurally related to this compound, revealed their significant antiplatelet and antiphlogistic activities. These findings are pivotal for developing new therapeutic agents that could potentially treat cardiovascular diseases and inflammation-related disorders, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Bruno et al., 2001).

Cytoprotective Antiulcer Activity

The synthesis and evaluation of pyrimidine derivatives, related to the core structure of this compound, have demonstrated cytoprotective antiulcer activities. These compounds, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, showed potent inhibition against HCl-ethanol-induced ulcers, suggesting their potential as novel therapeutic agents for treating gastric ulcers and related gastrointestinal disorders (Ikeda et al., 1996).

Angiotensin II Antagonism

Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their ability to antagonize Angiotensin II (A II). These compounds, particularly those with specific substituents on the pyridopyrimidine ring, showed potent activity in blocking the A II pressor response, indicating their potential application in the treatment of hypertension (Ellingboe et al., 1994).

Aryl Hydrocarbon Receptor Activation

A study on a compound structurally related to this compound, JNJ-2482272, demonstrated its potent activation of the aryl hydrocarbon receptor (AhR) in rats and humans. This activation leads to increased expression of cytochrome P450s and UDP-glucuronosyltransferases, underlining the compound's potential in modulating xenobiotic metabolism and revealing the broader implications of such chemicals in understanding receptor-mediated biological processes (Coe et al., 2022).

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of drug development. Given the presence of the pyrrolidine ring, which is common in many biologically active compounds , this compound could potentially be used in the development of new drugs.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-9-20-6-4-13(21-9)24-10-5-7-22(8-10)16(23)11-2-3-12(17)15(19)14(11)18/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSJVCIFDKVVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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